

Application Notes: 8-Chloro-adenosine in Cancer Cell Lines

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Compound of Interest

Compound Name: 8-Allylthioadenosine

Cat. No.: B12396889

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Disclaimer: Initial searches for "**8-Allylthioadenosine**" did not yield relevant results. The following data and protocols are for the structurally related and well-researched compound 8-Chloro-adenosine (8-Cl-Ado), which is a ribonucleoside analog with demonstrated anti-cancer activity.

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a purine nucleoside analog that exhibits cytotoxic effects on a variety of cancer cell lines.[1] It is a ribonucleoside analog that gets incorporated into newly transcribed RNA, leading to the inhibition of RNA synthesis.[2] Upon administration, 8-Cl-Ado is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which competes with endogenous ATP.[3] This mechanism disrupts cellular processes, inhibits proliferation, and induces apoptosis and autophagy in cancer cells.[1][4] 8-Cl-Ado is currently under investigation in clinical trials for treating relapsed or refractory acute myeloid leukemia.

Mechanism of Action

8-Cl-Ado exerts its anti-neoplastic effects through multiple mechanisms:

- **Inhibition of RNA Synthesis:** As an ATP analog, 8-Cl-ATP is incorporated into RNA during transcription, leading to the inhibition of RNA synthesis.
- **Induction of Cell Cycle Arrest:** 8-Cl-Ado has been shown to induce G1 or G2/M phase cell cycle arrest in various cancer cell lines.
- **Induction of Apoptosis:** The compound triggers programmed cell death in cancer cells through pathways involving the p53 signaling network and the downregulation of anti-apoptotic proteins.
- **Modulation of Signaling Pathways:** 8-Cl-Ado influences key cellular signaling pathways, including the ADAR1/p53 and AMPK/mTOR pathways, and has been shown to inhibit ribosomal RNA synthesis.
- **Induction of Autophagy:** In some breast cancer cell lines, 8-Cl-Ado has been observed to induce autophagic cell death.

Data Presentation

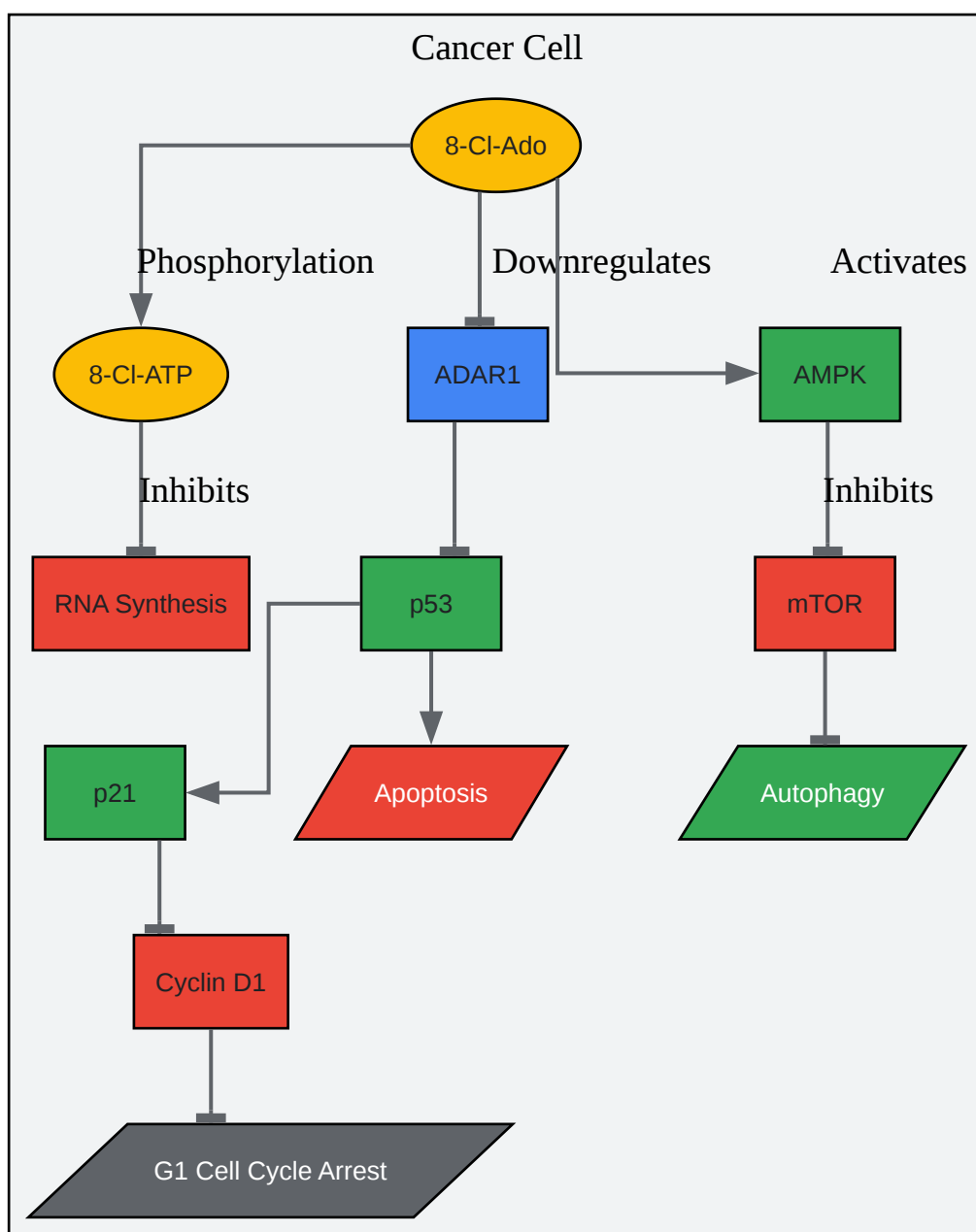
Table 1: IC50 Values of 8-Chloro-adenosine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Assay Conditions
MDA-MB-231	Breast Cancer	0.52	96-hour exposure
SK-BR-3	Breast Cancer	1.4	96-hour exposure
HCT116	Colon Cancer	0.6 ± 0.1	Grown in media with serum
FET	Colon Cancer	0.9 ± 0.2	Grown in media with serum
B16	Mouse Melanoma	~ 4.7	Cultivated with fresh calf serum
FLC	Mouse Friend Leukemia	~ 12	Cultivated with fresh calf serum
CAKI-1	Renal Cell Carcinoma	2	Not specified
MV4-11	Acute Myeloid Leukemia	Sub-micromolar range	72-hour exposure

Data compiled from multiple sources.

Mandatory Visualizations

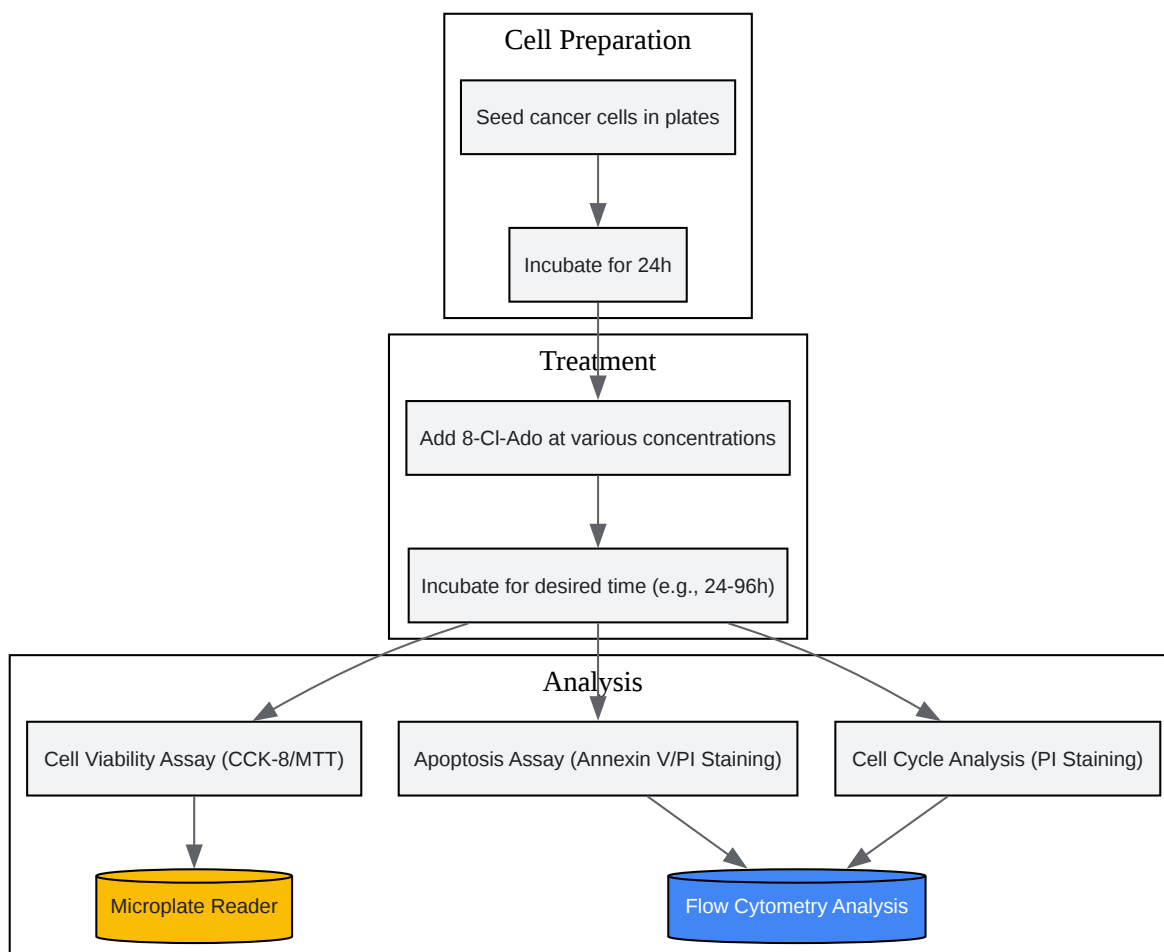
Signaling Pathways of 8-Chloro-adenosine



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Caption: Signaling pathways modulated by 8-Chloro-adenosine in cancer cells.

Experimental Workflow: Cell Viability and Apoptosis Analysis



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References

- [1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- To cite this document: BenchChem. [Application Notes: 8-Chloro-adenosine in Cancer Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396889/docs#application-notes-8-chloro-adenosine-in-cancer-cell-lines\]](https://www.benchchem.com/product/b12396889/docs#application-notes-8-chloro-adenosine-in-cancer-cell-lines)

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